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Compound of Interest

Compound Name: Aleglitazar

Cat. No.: B3328504

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the pharmacokinetic and pharmacodynamic
properties of Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) a and y
agonist. Developed for the potential treatment of type 2 diabetes mellitus (T2DM) with a focus
on reducing cardiovascular risk, Aleglitazar's journey through clinical trials has provided
valuable insights into the complex interplay of its metabolic and cardiovascular effects. The
development of Aleglitazar was ultimately halted due to a lack of cardiovascular efficacy and
safety concerns in post-acute coronary syndrome (ACS) patients.[1] Nevertheless, the data
amassed from its extensive preclinical and clinical evaluations offer a rich resource for
understanding the therapeutic potential and challenges associated with dual PPARa/y
agonism.

Core Mechanism of Action: Dual PPARaly Agonism

Aleglitazar was rationally designed to act as a balanced agonist for both PPARa and PPARy
nuclear receptors.[2] These receptors are critical regulators of gene transcription involved in
glucose and lipid metabolism, as well as inflammation.[3]

o PPARYy Activation: Primarily expressed in adipose tissue, PPARYy activation enhances insulin
sensitivity, leading to improved glycemic control. This is the mechanism of action for the
thiazolidinedione (TZD) class of drugs.[4]
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e PPARa Activation: Primarily found in the liver, heart, and skeletal muscle, PPARa activation
governs lipid metabolism.[5] Its agonism leads to increased high-density lipoprotein
cholesterol (HDL-C) and decreased triglycerides, a mechanism leveraged by the fibrate

class of medications.[4][5]

By simultaneously targeting both receptors, Aleglitazar aimed to provide a synergistic
approach to managing the dyslipidemia and hyperglycemia commonly observed in patients

with T2DM.[6]
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Figure 1: Aleglitazar's dual agonism on PPARa and PPARYy receptors and subsequent
metabolic effects.

Pharmacokinetics

Studies in healthy male volunteers and patients with T2DM have characterized the absorption,

distribution, metabolism, and excretion of Aleglitazar.

Absorption and Distribution
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Following oral administration, Aleglitazar is rapidly absorbed, with a median time to maximum
plasma concentration (Tmax) of approximately 1.17 hours in the fasted state.[7] Exposure, as
measured by the area under the plasma-concentration-time curve (AUC), increases in a dose-
proportional manner after both single and multiple doses, with no evidence of accumulation.[8]

Metabolism and Excretion

Aleglitazar is extensively metabolized, with only a small fraction of the parent compound
excreted unchanged (1.8% in feces, 0.3% in urine).[2] The primary route of elimination is
through feces (approximately 66%), with a smaller portion recovered in urine (approximately
28%).[2] The two main metabolites are M1 and M6, which together account for almost all of the
excreted drug-related material.[2] The cytochrome P450 enzyme CYP2C8 is involved in its
metabolism.[9]

Drug-Drug Interactions

A significant pharmacokinetic interaction was identified with clopidogrel, a moderate inhibitor of
CYP2C8.[9] Concomitant administration of clopidogrel resulted in a 16.4% lower apparent
clearance of Aleglitazar, leading to higher drug exposure.[7][9] This interaction was found to
modify the pharmacodynamic response, with patients on clopidogrel showing a greater
reduction in HbAlc but also a more pronounced decrease in hemoglobin and increase in
serum creatinine.[9] Coadministration with warfarin, however, did not significantly alter the
pharmacodynamic effects of warfarin.[10]

Summary of Pharmacokinetic Parameters
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Parameter Value Study Population Citation

) Healthy Volunteers /
Median Tmax ~1.17 hours (fasted) ] [7]
T2DM Patients

Predominantly Feces Healthy Male

Excretion Route [2]
(~66%) Volunteers
) Healthy Male
Urine (~28%) [2]
Volunteers
Unchanged Drug in ~1.8% (Feces), ~0.3% Healthy Male 2]
Excreta (Urine) Volunteers
] ) Healthy Male
Major Metabolites M1 and M6 [2]
Volunteers
Mean AUC0-24 (150 142.2 ng-h/mL T2DM Patients with 719]
pg dose) (without clopidogrel) ACS

174.7 ng-h/mL (with T2DM Patients with

clopidogrel) ACS L71E9]

Experimental Protocol: Phase | Metabolism and
Excretion Study

A representative protocol for determining the metabolic profile and excretion routes is based on
the Phase | study in healthy male volunteers.[2]

» Study Design: Non-randomized, open-label, single-center, single-dose study.
o Participants: Six healthy male subjects (mean age 48 years).

« Intervention: A single oral dose of 300 ug of [14C]-radiolabeled Aleglitazar.
o Sample Collection:

o Blood: Venous blood samples were collected at predefined time points to determine
plasma concentrations of Aleglitazar and its metabolites and for total radioactivity
counting.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6916612/
https://www.researchgate.net/publication/221747112_Metabolism_Excretion_and_Pharmacokinetics_of_C-14-Radiolabeled_Aleglitazar_A_Phase_I_Nonrandomized_Open-Label_Single-Center_Single-Dose_Study_in_Healthy_Male_Volunteers
https://www.researchgate.net/publication/221747112_Metabolism_Excretion_and_Pharmacokinetics_of_C-14-Radiolabeled_Aleglitazar_A_Phase_I_Nonrandomized_Open-Label_Single-Center_Single-Dose_Study_in_Healthy_Male_Volunteers
https://www.researchgate.net/publication/221747112_Metabolism_Excretion_and_Pharmacokinetics_of_C-14-Radiolabeled_Aleglitazar_A_Phase_I_Nonrandomized_Open-Label_Single-Center_Single-Dose_Study_in_Healthy_Male_Volunteers
https://www.researchgate.net/publication/221747112_Metabolism_Excretion_and_Pharmacokinetics_of_C-14-Radiolabeled_Aleglitazar_A_Phase_I_Nonrandomized_Open-Label_Single-Center_Single-Dose_Study_in_Healthy_Male_Volunteers
https://pmc.ncbi.nlm.nih.gov/articles/PMC6916612/
https://pubmed.ncbi.nlm.nih.gov/31468659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6916612/
https://pubmed.ncbi.nlm.nih.gov/31468659/
https://www.researchgate.net/publication/221747112_Metabolism_Excretion_and_Pharmacokinetics_of_C-14-Radiolabeled_Aleglitazar_A_Phase_I_Nonrandomized_Open-Label_Single-Center_Single-Dose_Study_in_Healthy_Male_Volunteers
https://www.benchchem.com/product/b3328504?utm_src=pdf-body
https://www.benchchem.com/product/b3328504?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3328504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Urine and Feces: Total urine and feces were collected for up to 15 days post-dose to
measure total radioactivity.

e Analysis:

o Radioactivity in plasma, urine, and feces was measured using liquid scintillation counting.

o Plasma, urine, and fecal extracts were profiled for metabolites using high-performance
liquid chromatography (HPLC) with radiometric detection.

o Structural identification of metabolites was performed using mass spectrometry (MS).

e Endpoints:

o Primary: Characterization of the metabolic profile, determination of routes and rates of
elimination.

o Secondary: Assessment of safety and tolerability.

Pharmacokinetic Study Workflow
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Figure 2: Workflow for a Phase | study investigating the metabolism and excretion of
Aleglitazar.

Pharmacodynamics

The pharmacodynamic effects of Aleglitazar reflect its dual agonism, resulting in
improvements in both glycemic control and lipid profiles.

Efficacy in Glycemic Control
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Pooled analysis from three Phase Il trials demonstrated that Aleglitazar (150 p g/day )

produced statistically significant reductions in HbAlc concentrations compared to placebo at 26

weeks.[1] The drug also improved insulin resistance, as measured by the homeostatic model

assessment of insulin resistance (HOMA-IR).[1] These effects were observed both as

monotherapy and as an add-on to metformin or a sulphonylurea.[1]

Efficacy in Lipid Management

Consistent with its PPARa agonism, Aleglitazar demonstrated beneficial changes in lipid

profiles.[1][5] Treatment was associated with reductions in triglycerides and increases in HDL-

C.[5][11] It also showed an ability to decrease apolipoprotein B levels compared to placebo.[11]

:  p) I ic Eff

Aleglitazar o
Parameter Study Citation
(150 p g/day )
i Statistically
Change in o
significant Pooled Phase Il [1]
HbAlc _
reduction
Change in Beneficial
Pooled Phase Il [1]
HOMA-IR change
Change in Significant ]
) ) ) Meta-analysis [11]
Triglycerides reduction
Change in HDL- Significant ]
) Meta-analysis [11]
C improvement
Change in o
) Significant )
Fasting Plasma Meta-analysis [11]
decrease
Glucose
Change in Significant ]
) ) Meta-analysis [11]
Apolipoprotein B decrease

Safety and Tolerability
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Despite its efficacy in improving metabolic markers, the clinical development of Aleglitazar was
terminated due to an unfavorable safety profile observed in the AleCardio trial.[12] The trial,
which studied patients with T2DM and recent ACS, was stopped early due to futility for the
primary efficacy endpoint and an increase in serious adverse events.[7][12]

Key safety concerns associated with Aleglitazar treatment included:

Heart Failure: An increased incidence of hospitalization for heart failure.[12]

» Renal Dysfunction: A significant increase in serum creatinine levels and a decrease in
estimated glomerular filtration rate (eGFR).[11][12]

» Gastrointestinal Hemorrhage: An increased rate of Gl bleeding events.[12]
e Bone Fractures: A higher incidence of bone fractures.[7][11]

e Weight Gain: A notable increase in body weight (+1.37 kg with Aleglitazar vs. -0.53 kg with
placebo in one analysis).[1][11]

o Hypoglycemia: More frequent reporting of hypoglycemia, particularly when used with other
antidiabetic medications.[1][11]

Summary of Key Safety Outcomes (AleCardio Trial)
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Aleglitazar o
Adverse Event Placebo Group P-value Citation
Group
Heart Failure 3.4% 2.8% 0.14 [12]
Gastrointestinal
2.4% 1.7% 0.03 [12]
Hemorrhages
Renal
_ 7.4% 2.7% <0.001 [12]
Dysfunction
Primary Efficacy
9.5% 10.0% 0.57 [12]

Endpoint

Cardiovascular
death, nonfatal
myocardial
infarction, or

nonfatal stroke.

Experimental Protocol: Phase lll Cardiovascular
Outcomes Trial (AleCardio)

The AleCardio trial protocol provides a framework for assessing the long-term efficacy and

safety of a metabolic agent in a high-risk population.[3][12]

o Study Design: Phase lll, multicenter, randomized, double-blind, placebo-controlled trial.

o Participants: 7,226 patients with T2DM who were hospitalized for a recent acute coronary

syndrome (ACS).[3][7][12]

« Inclusion Criteria: Hospitalization for ACS (myocardial infarction or unstable angina) with

established or newly diagnosed T2DM.[7]

o Exclusion Criteria: Symptomatic heart failure, severe peripheral edema, or eGFR < 45

mL/min/1.73 m2.[7]

« Intervention: Patients were randomized 1:1 to receive either Aleglitazar 150 ug daily or a

matching placebo, in addition to standard medical therapy.[3][12]
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e Primary Efficacy Endpoint: Time to the first event of a composite of cardiovascular death,
nonfatal myocardial infarction, or nonfatal stroke.[3][12]

 Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function.
[3][12]

» Duration: Planned to continue until patients were followed for at least 2.5 years and 950
primary endpoint events were adjudicated. The trial was terminated early after a median
follow-up of 104 weeks.[12]
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Figure 3: Simplified signaling pathway of Aleglitazar via PPAR activation.
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Conclusion

Aleglitazar is a potent, balanced dual PPARa/y agonist that effectively improves glycemic
control and dyslipidemia in patients with type 2 diabetes. Its pharmacokinetic profile is
characterized by rapid absorption and extensive metabolism, with a notable interaction with the
CYP2C8 inhibitor clopidogrel. While demonstrating clear pharmacodynamic efficacy on
surrogate metabolic markers, the drug failed to translate these benefits into a reduction in
cardiovascular events in a high-risk population. Furthermore, significant safety concerns,
including heart failure, renal dysfunction, and bone fractures, ultimately led to the cessation of
its development. The comprehensive data from the Aleglitazar clinical trial program
underscore the challenges of targeting the PPAR pathways for cardiovascular risk reduction
and highlight the critical importance of large-scale, long-term safety and outcomes studies for
novel metabolic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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